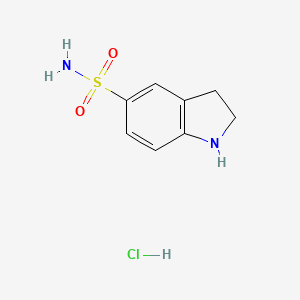

2,3-dihydro-1H-indole-5-sulfonamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1H-indole-5-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S.ClH/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2,(H2,9,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQKQOXLIGPUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193388-78-1 | |

| Record name | 1H-Indole-5-sulfonamide, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

2,3-dihydro-1H-indole-5-sulfonamide hydrochloride chemical structure and properties

Executive Summary

This technical guide provides a comprehensive analysis of 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride (also known as indoline-5-sulfonamide HCl). This compound represents a critical scaffold in medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors and kinase inhibitors . Unlike its aromatic indole counterpart, the 2,3-dihydro (indoline) core offers a distinct three-dimensional geometry (puckered ring) and basicity profile, influencing both pharmacokinetics and binding selectivity. This guide details its structural properties, synthesis protocols, and application in drug discovery.

Chemical Identity & Structure

The compound consists of a bicyclic indoline core substituted at the 5-position with a sulfonamide group, stabilized as a hydrochloride salt.

| Property | Details |

| IUPAC Name | This compound |

| Common Name | Indoline-5-sulfonamide HCl |

| CAS Number | 52206-06-1 (Free Base); Salt forms often custom synthesized |

| Molecular Formula | C₈H₁₀N₂O₂S[1][2][3][4][5] · HCl |

| Molecular Weight | 198.24 g/mol (Free Base); ~234.70 g/mol (HCl Salt) |

| SMILES | NS(=O)(=O)C1=CC2=C(CCN2)C=C1.Cl |

| Appearance | Off-white to grey crystalline solid |

Structural Analysis

-

Indoline Core: Unlike the planar indole, the indoline ring is non-aromatic at the pyrrole section (C2-C3 saturated). This results in a "puckered" conformation, increasing solubility and altering the vector of substituents compared to indole.

-

Sulfonamide Moiety: Located at position 5, this group acts as a classic zinc-binding group (ZBG) in metalloenzymes (e.g., Carbonic Anhydrases) and a hydrogen bond donor/acceptor in kinase active sites.

-

Basicity: The N1 nitrogen in indoline is an aryl-alkyl amine (

hybridized but conjugated with the benzene ring), making it more basic (

Synthesis & Manufacturing

The synthesis of this compound typically follows a protection-activation-deprotection strategy to ensure regioselectivity at the 5-position. Direct chlorosulfonation of the free amine is avoided to prevent N-sulfonylation or polymerization.

Synthetic Pathway (Graphviz)

Figure 1: Step-wise synthesis of this compound via the Terent’ev and Preobrazhenskaya method.

Detailed Protocol

-

Protection: Indoline is treated with acetic anhydride (

) to form 1-acetylindoline . This protects the nitrogen and directs the subsequent electrophilic substitution to the para position (C5) relative to the nitrogen. -

Chlorosulfonation: 1-Acetylindoline is added portion-wise to chlorosulfonic acid (

) at low temperature (0–5°C) to prevent decomposition. The mixture is then heated to complete the formation of 1-acetylindoline-5-sulfonyl chloride . -

Amidation: The sulfonyl chloride intermediate is quenched with aqueous or gaseous ammonia (

) to yield 1-acetylindoline-5-sulfonamide . -

Hydrolysis (Deprotection): The acetyl group is removed by refluxing in dilute hydrochloric acid (

). Upon cooling and concentration, the target compound crystallizes as the hydrochloride salt .

Physicochemical Properties

Understanding the solid-state and solution properties is vital for formulation and assay development.

| Parameter | Value / Observation | Implication |

| Solubility (Water) | >10 mg/mL (as HCl salt) | Suitable for aqueous biological assays without high % DMSO. |

| Solubility (Organic) | DMSO, Methanol, Ethanol | Soluble in polar organic solvents; limited solubility in non-polar solvents (Hexane). |

| Melting Point | >250°C (Decomposes) | High lattice energy typical of sulfonamide salts. |

| pKa (Sulfonamide) | ~10.0 | Weakly acidic; remains neutral at physiological pH (7.4). |

| pKa (Indoline N) | ~5.0 (Conjugate Acid) | The HCl salt ensures the N1 is protonated at pH < 5. |

| Stability | Hygroscopic | Store in desiccated conditions; protect from moisture to prevent clumping. |

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures are diagnostic.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

9.0–10.0 ppm (Broad s, 2H): Ammonium protons (

- 7.6–7.7 ppm (m, 2H): Aromatic protons at C4 and C6 (deshielded by sulfonamide).

-

7.2 ppm (s, 2H): Sulfonamide protons (

- 6.8–7.0 ppm (d, 1H): Aromatic proton at C7.

- 3.8 ppm (t, 2H): Methylene protons at C2 (adjacent to N).

- 3.1 ppm (t, 2H): Methylene protons at C3 (benzylic).

-

9.0–10.0 ppm (Broad s, 2H): Ammonium protons (

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 199.05 m/z (corresponding to the free base cation).

-

Medicinal Chemistry Applications

The indoline-5-sulfonamide scaffold is a "privileged structure" in drug discovery, serving as a versatile starting point for Fragment-Based Drug Design (FBDD) .

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary biological application is targeting Carbonic Anhydrases (CAs), specifically tumor-associated isoforms CA IX and CA XII .

-

Zinc Coordination: The sulfonamide nitrogen (

) coordinates directly to the catalytic Zinc ion ( -

Scaffold Selectivity: The indoline ring fits into the hydrophobic pocket of the enzyme. Unlike the planar indole, the indoline's non-planar geometry can probe different sub-pockets, potentially offering better selectivity profiles against the ubiquitous hCA II isoform.

Signaling Pathway & Logic (Graphviz)

Figure 2: Mechanism of Action for CA inhibition leading to anti-tumor effects.

Key Research Areas

-

Indisulam Analogues: Indisulam is a sulfonamide-based anticancer drug. Indoline-5-sulfonamides are synthesized as analogues to improve solubility or alter metabolic stability.

-

Kinase Inhibition: The scaffold is explored in kinase inhibitors (e.g., Syk kinase) where the sulfonamide interacts with the hinge region or the gatekeeper residue.

Handling & Safety (SDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic—keep tightly sealed.

References

-

Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. Link

- Terent’ev, A. P., & Preobrazhenskaya, M. N. (1959). Synthesis of Indoline-5-sulfonamide. Journal of General Chemistry of the USSR.

-

PubChem. (2023). This compound. National Library of Medicine. Link

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

Sources

- 1. 2,3-DIHYDRO-1H-INDOLE-5-SULFONIC ACID AMIDE [m.chemicalbook.com]

- 2. 2,3-Dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride | 2331259-86-8 [sigmaaldrich.com]

- 3. 2,3-dihydro-1H-indole-5-sulfonamide | C8H10N2O2S | CID 8027252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indoline-5-sulfonamide | CymitQuimica [cymitquimica.com]

- 5. Indoline - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of 2,3-dihydro-1H-indole-5-sulfonamide Hydrochloride: A Technical Guide for Drug Development Professionals

Foreword

As researchers and drug development professionals, we are acutely aware that the journey of a promising molecule from the bench to the clinic is paved with critical physicochemical challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in relevant physiological and manufacturing media governs its bioavailability, formulation possibilities, and ultimately, its therapeutic potential. This guide focuses on 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride, a sulfonamide-containing indoline derivative of interest in medicinal chemistry.

While specific, publicly available quantitative solubility data for this compound is not readily found in the literature, this guide provides a comprehensive framework for its characterization. We will delve into the theoretical underpinnings of its expected solubility in aqueous and organic solvents, and present a detailed, field-proven protocol for its empirical determination. This document is designed to be a practical resource, empowering researchers to generate the precise data needed for their development programs.

Understanding the Molecule: Structural Clues to Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key features that will dictate its behavior in different solvents:

-

The Indoline Core: A bicyclic aromatic system which is generally hydrophobic.

-

The Sulfonamide Group (-SO₂NH₂): A polar functional group capable of hydrogen bonding, which can contribute to aqueous solubility.

-

The Hydrochloride Salt: The presence of the hydrochloride salt is a critical determinant of aqueous solubility. The indoline nitrogen is basic and will be protonated to form the hydrochloride salt. This ionization dramatically increases the polarity of the molecule, favoring dissolution in polar solvents like water.

Based on these features, we can predict that this compound will exhibit significantly higher solubility in water compared to its free base form. The solubility in organic solvents will be dependent on the solvent's polarity.

Aqueous Solubility: The Impact of pH

The hydrochloride salt of a weak base, such as 2,3-dihydro-1H-indole-5-sulfonamide, will have a pH-dependent aqueous solubility. The dissolution of the salt in water establishes an equilibrium between the protonated (ionized) form and the neutral (free base) form.

Expected pH-Solubility Profile:

-

Low pH (Acidic): In acidic conditions, the equilibrium will favor the protonated, more soluble form of the compound.

-

High pH (Basic): As the pH increases, the compound will deprotonate to its less soluble free base form, potentially leading to precipitation.

Solubility in Organic Solvents: A "Like Dissolves Like" Approach

The solubility of this compound in organic solvents will largely follow the principle of "like dissolves like".[4][5]

Predicted Solubility in Common Organic Solvents:

| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The hydrochloride salt is ionic and can participate in hydrogen bonding with these solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents have high dielectric constants and can solvate the ionic salt, though perhaps less effectively than protic solvents. For a related compound, 2,3-dihydro-1H-indene-5-sulfonamide, the solubility in DMSO was found to be 22.5 mg/mL.[6] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The high polarity and ionic character of the hydrochloride salt are incompatible with the low polarity of these solvents. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable way to understand the solubility of this compound is through empirical testing. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[2][7]

The Shake-Flask Method: An Experimental Workflow

Caption: A workflow diagram of the shake-flask method for solubility determination.

Detailed Protocol:

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 2-5 mg in 1 mL). The key is to have undissolved solid remaining at the end of the experiment.

-

Prepare each solvent system in triplicate.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker or use a magnetic stir bar.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

For finer particles, centrifugation (e.g., 10,000 rpm for 10 minutes) can be used to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining micro-particulates.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using known concentrations of this compound.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or molarity (M).

-

Interpreting the Data and Overcoming Challenges

The solubility data generated will be invaluable for guiding formulation development. For instance, if the aqueous solubility is low, strategies such as pH adjustment, co-solvency, or the use of surfactants may be necessary.[8] It is also important to consider the potential for polymorphism, as different crystalline forms of a compound can have different solubilities.[5]

Conclusion

While a direct literature value for the solubility of this compound remains elusive, a combination of theoretical prediction and empirical determination provides a robust path forward. By understanding the structural drivers of solubility and employing a rigorous experimental protocol such as the shake-flask method, researchers can confidently characterize this compound and make informed decisions in the drug development process. The principles and methodologies outlined in this guide are intended to serve as a valuable resource for scientists working not only with this specific molecule but also with other novel chemical entities.

References

-

Pharmlabs. Factors Influencing the Solubility of Drugs. Available from: [Link]

-

IJNRD.org. Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available from: [Link]

-

Research and Reviews. Solubility: The Important Phenomenon in Pharmaceutical Analysis. Available from: [Link]

-

PubChem. 2,3-dihydro-1H-indole-5-sulfonamide. Available from: [Link]

-

PubChem. 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide. Available from: [Link]

-

ResearchGate. The pK a values of the sulfonamides investigated. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

SciELO. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Available from: [Link]

-

Pharmaffiliates. 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. scielo.br [scielo.br]

- 4. 2,3-dihydro-1H-indole-5-sulfonamide | C8H10N2O2S | CID 8027252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide | C17H13N3O3S | CID 22978714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,3-Dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride | 2331259-86-8 [sigmaaldrich.com]

Technical Guide: Ionization Profiling of 2,3-Dihydro-1H-Indole-5-Sulfonamide Hydrochloride

Topic: pKa Values and Ionization of 2,3-Dihydro-1H-Indole-5-Sulfonamide Hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

The hydrochloride salt of 2,3-dihydro-1H-indole-5-sulfonamide (Indoline-5-sulfonamide HCl) represents a critical scaffold in medicinal chemistry, particularly in the development of carbonic anhydrase (CA) inhibitors and diuretic agents. Its physicochemical behavior is governed by two distinct ionization centers: the basic indoline nitrogen and the acidic sulfonamide moiety.

Understanding the precise pKa values of this compound is essential for optimizing its solubility, membrane permeability, and binding affinity. This guide provides a comprehensive analysis of its ionization profile, theoretical pKa predictions based on electronic structure, and a validated experimental protocol for accurate pKa determination using the Yasuda-Shedlovsky extrapolation method.

Molecular Architecture & Theoretical Ionization Profile

Structural Analysis

The molecule consists of a fused bicyclic system (indoline) substituted at the 5-position with a sulfonamide group. The hydrochloride salt form implies the protonation of the most basic center, the indoline nitrogen.

-

Center A (Basic): The N1 nitrogen of the indoline ring. In the HCl salt, this is an ammonium cation (

). -

Center B (Acidic): The sulfonamide nitrogen (

). This group can lose a proton to form a sulfonamidate anion.

Electronic Effects and pKa Prediction

To estimate the pKa values, we must analyze the electronic interplay between the two functional groups:

-

Indoline Nitrogen (

):-

Baseline: Unsubstituted indoline has a

(conjugate acid) of approximately 4.9 . -

Effect: The sulfonamide group at position 5 is a strong electron-withdrawing group (EWG) (

). Through inductive and resonance withdrawal, it significantly reduces the electron density on the N1 nitrogen, destabilizing the protonated form. -

Prediction: This withdrawal will lower the

by 2–3 units compared to the parent indoline. -

Estimated

(Indoline

-

-

Sulfonamide Nitrogen (

):-

Baseline: Benzenesulfonamide has a

of approximately 10.1 . -

Effect: The indoline nitrogen (when neutral) acts as a strong electron-donating group (EDG) via resonance into the aromatic ring. This electron donation destabilizes the developing negative charge on the sulfonamide anion, making the proton harder to remove.

-

Prediction: The acidity will be slightly weaker (higher

) than benzenesulfonamide. -

Estimated

(Sulfonamide

-

Ionization Species Distribution

The molecule exists in three distinct states depending on pH:

| pH Range | Dominant Species | Charge | Description |

| pH < 2.0 | Cationic | +1 | Indoline N protonated ( |

| pH 3.0 – 9.5 | Neutral | 0 | Indoline N deprotonated ( |

| pH > 11.0 | Anionic | -1 | Indoline N neutral; Sulfonamide deprotonated ( |

Critical Insight: The "neutral" window is wide (pH 3 to 9.5), encompassing physiological pH (7.4). This explains the compound's poor aqueous solubility in its free base form and necessitates the use of the HCl salt for formulation.

Experimental Protocol: pKa Determination

Due to the low aqueous solubility of the neutral species, direct aqueous titration is prone to precipitation and electrode drift. The Yasuda-Shedlovsky extrapolation method using methanol/water cosolvent mixtures is the industry standard for generating high-confidence pKa data for such scaffolds.

Materials & Equipment

-

Compound: 2,3-dihydro-1H-indole-5-sulfonamide HCl (>98% purity).

-

Titrant: 0.5 M KOH (CO2-free).

-

Solvents: HPLC-grade Methanol (MeOH), degassed deionized water.

-

Instrument: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

-

Ionic Strength Adjuster: 0.15 M KCl.[1]

Automated Titration Workflow

Figure 1: Workflow for pKa determination using cosolvent potentiometry.

Step-by-Step Methodology

-

Solution Preparation: Prepare four separate sample solutions containing 30%, 40%, 50%, and 60% (w/w) Methanol in water. Ensure ionic strength is maintained at 0.15 M using KCl.

-

Calibration: Calibrate the glass electrode using the "4-parameter" method in the specific cosolvent mixture to account for the liquid junction potential shift.

-

Titration:

-

Acidify the sample to pH ~1.8 using 0.5 M HCl to ensure the indoline is fully protonated.

-

Titrate with 0.5 M KOH up to pH 12.0.

-

Record potential (mV) vs. volume added.

-

-

Data Processing (Yasuda-Shedlovsky):

-

Calculate the apparent pKa (

) for each cosolvent ratio. -

Apply the Yasuda-Shedlovsky equation:

Where:- is the molar concentration of water in the mixture.

- is the dielectric constant of the solvent mixture.

- is the slope (related to solvation energy).

- is the intercept.

-

Extrapolation: Plot

against

-

Data Interpretation & Drug Development Implications[1][2][3]

Solubility Profile

The solubility of 2,3-dihydro-1H-indole-5-sulfonamide is highly pH-dependent.

-

pH 1.2 (Stomach): High solubility due to cationic ammonium species (

). -

pH 6.8 - 7.4 (Intestine/Blood): Minimum solubility (Intrinsic Solubility,

). The molecule is neutral. This poses a risk for precipitation upon gastric emptying. -

Formulation Strategy: The Hydrochloride salt is crucial for solid-state stability and initial dissolution. However, for intravenous (IV) formulations, a cosolvent or cyclodextrin complex may be required to prevent precipitation at physiological pH.

Membrane Permeability

Permeability is generally highest for the neutral species.

-

At pH 7.4 , the molecule is >99% neutral (since

and

Summary Table

| Parameter | Value / Description | Source/Method |

| Molecular Weight | 234.69 g/mol (HCl Salt) | Calculated |

| 2.5 ± 0.5 (Indoline N) | Predicted (Electronic Theory) | |

| 10.5 ± 0.3 (Sulfonamide) | Predicted (Analog Comparison) | |

| LogP (Neutral) | ~1.6 | Calculated (Consensus) |

| Physiological State | Neutral (Unionized) | At pH 7.4 |

| Preferred Salt | Hydrochloride | Enhanced Dissolution |

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

-

Bordwell, F. G. (1988).[2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[2] Link

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. Link

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Link

-

PubChem. (2025). 2,3-dihydro-1H-indole-5-sulfonamide.[3][4][5][6] National Library of Medicine. Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. N-methyl-2,3-dihydro-1H-indene-5-sulfonamide | 1040316-70-8 | Benchchem [benchchem.com]

- 4. N,N-Diethyl-2-methylindoline-5-sulfonamide|CAS 952900-92-4 [benchchem.com]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 6. CA3059432A1 - Compositions comprising a lyn kinase activator and a trpms agonist - Google Patents [patents.google.com]

safety data sheet (SDS) hazards for 2,3-dihydro-1H-indole-5-sulfonamide HCl

[1]

Chemical Identity & Physicochemical Context

This compound is a bicyclic sulfonamide derivative often utilized as a scaffold in medicinal chemistry (e.g., for carbonic anhydrase inhibition or kinase targeting). The hydrochloride salt form improves water solubility but introduces specific acidity-related hazards.

| Parameter | Data |

| Chemical Name | This compound |

| Synonyms | Indoline-5-sulfonamide HCl; 5-Sulfamoylindoline hydrochloride |

| Chemical Structure | Indoline ring fused with a sulfonamide group at C5; protonated amine (HCl salt) |

| Molecular Formula | |

| Molecular Weight | ~234.7 g/mol (Free base: 198.24 + HCl: 36.[1][2][3][4][5][6]46) |

| Physical State | Off-white to beige solid (hygroscopic) |

| Solubility | Soluble in DMSO, Water (pH dependent), Methanol |

Hazard Identification (GHS Classification)

Derived from Structure-Activity Relationship (SAR) of sulfonamide HCl salts and PubChem CID 8027252 (Free Base).[1]

Core Hazards

The compound is classified as a Category 2 Irritant with potential for Category 1 Eye Damage depending on the localized pH upon contact.

| Hazard Class | Category | Hazard Statement (H-Code) |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][7] |

| Serious Eye Damage/Irritation | Cat 2A/1 | H319: Causes serious eye irritation.[3][5][6][7][8][9] (Risk of H318 if acidic residue persists). |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][5][7][10][11] |

| Sensitization (Skin) | Cat 1 (Potential) | H317: May cause an allergic skin reaction (Sulfonamide moiety). |

Mechanism of Toxicity

-

Acidic Hydrolysis: Upon contact with mucous membranes (eyes/lungs), the HCl salt dissociates, lowering local pH and causing immediate protein denaturation and irritation.

-

Sulfonamide Moiety: The sulfonamide group (

) is a known structural alert for hypersensitivity. Cross-reactivity in individuals with sulfonamide allergies (sulfa drugs) is a theoretical risk in research settings. -

Indoline Oxidation: Indolines are susceptible to oxidation to indoles. While less toxic, oxidation byproducts (quinoidal species) can be sensitizers.

Operational Safety Protocols

A. Engineering Controls[7][12][13]

-

Primary Containment: All weighing and open-vessel manipulations must be performed inside a certified Chemical Fume Hood .[1]

-

Airflow: Maintain face velocity at 80–100 fpm.

-

Static Control: Use an ionizing bar during weighing, as sulfonamide salts are often electrostatic and prone to aerosolization.

B. Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Rationale |

| Hands | Nitrile Gloves (Double gloving recommended) | Prevents acid burns and potential sensitization.[1] |

| Eyes | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of acidic dust entering the eye. |

| Respiratory | N95 (if outside hood) or P100 | Only required if engineering controls (fume hood) fail or during spill cleanup. |

| Body | Lab Coat (Buttoned), Long Sleeves | Prevents dermal absorption of dust. |

Experimental Workflow: Safe Handling & Dissolution

The following diagram outlines the decision logic for handling this compound, emphasizing the prevention of aerosol inhalation and contact dermatitis.

Figure 1: Safe handling workflow for Indoline-5-sulfonamide HCl, highlighting pH checks due to the acidic salt nature.

Emergency Response & First Aid

Self-validating protocol: The "15-Minute Rule" is the minimum standard for corrosive/irritant decontamination.[1]

Scenario 1: Ocular Exposure (Critical)[1]

-

Immediate Action: Do not rub eyes. Retract eyelids forcibly.

-

Flush: Use an eyewash station for a minimum of 15 minutes .[10]

-

Mechanism: The HCl salt will lower ocular pH rapidly. Immediate dilution is the only way to prevent corneal opacity.

-

Medical: Seek ophthalmological evaluation immediately.

Scenario 2: Dermal Exposure[1]

-

Brush: Gently brush off dry powder (do not wet initially if amount is large, to avoid creating concentrated acid on skin).

-

Rinse: Wash with soap and copious water for 15 minutes.

-

Monitor: Watch for delayed erythema (redness) indicating sensitization.

Scenario 3: Inhalation

-

Evacuate: Move to fresh air immediately.

-

Position: Maintain a sitting position to ease breathing if coughing occurs.

-

Treat: Oxygen may be required if pulmonary irritation is severe (rare for small lab quantities).

Storage & Stability

-

Hygroscopicity: HCl salts are hygroscopic. Moisture absorption leads to clumping and hydrolysis.

-

Oxidation: Indolines can oxidize to indoles upon prolonged air exposure.

-

Storage Condition:

-

Temperature: -20°C (Long term) or 2-8°C (Active use).[1]

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

-

Container: Amber glass (light protection) with Parafilm seal.

-

Disposal & Deactivation

Do not dispose of down the drain. The compound has biological activity (sulfonamide) and acidity.

-

Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Toxic/Irritant."

-

Solution Waste:

-

If acidic: Neutralize with dilute Sodium Bicarbonate (

) to pH 6–8. -

Dispose in "Aqueous Organic" or "Halogenated Organic" waste streams depending on the solvent used (e.g., DMSO/DCM).

-

Exposure Response Decision Tree

This logic flow guides the researcher through an accidental exposure event.

Figure 2: Emergency response logic for exposure to Indoline-5-sulfonamide HCl.

References

Sources

- 1. evitachem.com [evitachem.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. hardydiagnostics.com [hardydiagnostics.com]

- 5. tatachemicals.com [tatachemicals.com]

- 6. durhamtech.edu [durhamtech.edu]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. chemsupply.com.au [chemsupply.com.au]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

synthesis protocol for 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride

An Application Guide and Synthesis Protocol for 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride

Abstract

This document provides a comprehensive, field-tested protocol for the multi-step synthesis of this compound, a key heterocyclic scaffold prevalent in medicinal chemistry. The significance of this compound stems from its role as a versatile intermediate and its presence in molecules targeting various biological pathways, notably as carbonic anhydrase inhibitors.[1][2] This guide details a robust four-step synthetic sequence: (1) N-acetylation of indoline for nitrogen protection, (2) electrophilic chlorosulfonation at the C-5 position, (3) ammonolysis of the sulfonyl chloride to form the sulfonamide, and (4) simultaneous deprotection and hydrochloride salt formation. Each step is accompanied by in-depth mechanistic explanations, safety considerations, and characterization guidelines to ensure reproducibility and high purity of the final product. This protocol is designed for researchers in synthetic chemistry and drug development, providing both a practical workflow and the underlying scientific rationale.

Introduction and Synthetic Strategy

The indoline-5-sulfonamide core is a "privileged scaffold" in drug discovery, conferring favorable physicochemical properties and serving as a critical pharmacophore in various therapeutic agents. Its synthesis requires precise control over electrophilic aromatic substitution, necessitating a strategic approach to manage the reactivity of the indoline ring system.

The chosen synthetic pathway is a linear four-step process designed for efficiency and scalability. The strategy hinges on temporarily deactivating the nucleophilic nitrogen of the indoline starting material to direct the subsequent sulfonation to the desired C-5 position of the aromatic ring.

Overall Synthetic Pathway

The complete synthesis proceeds through three key intermediates to yield the final hydrochloride salt.

Figure 1: Overall reaction scheme for the synthesis of 2,3-dihydro-1H-indole-5-sulfonamide HCl.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Indoline | Reagent, 98% | Sigma-Aldrich | |

| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific | |

| Chlorosulfonic Acid | ReagentPlus®, ≥99% | Sigma-Aldrich | Extremely corrosive and water-reactive. Handle with extreme care in a fume hood. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | |

| Ammonia Solution | 7N in Methanol | Sigma-Aldrich | |

| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Fisher Scientific | |

| Ethyl Acetate | ACS Grade | VWR | |

| Hexanes | ACS Grade | VWR | |

| Deionized Water | In-house | ||

| Ice | In-house |

Equipment: Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser), magnetic stirrer with heating mantle, ice bath, rotary evaporator, Buchner funnel, and filtration apparatus. Access to NMR and MS for characterization is required.

Detailed Synthesis Protocol

Step 1: N-Acetylation of Indoline

Objective: To protect the secondary amine of indoline as an acetamide. This is a critical step to prevent N-sulfonation and to moderate the activating effect of the nitrogen atom, ensuring regioselective C-5 sulfonation.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add indoline (10.0 g, 83.9 mmol).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (12.8 g, 125.9 mmol, 1.5 eq.) dropwise over 15 minutes while stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction by TLC (Thin Layer Chromatography) using a 3:1 Hexanes/Ethyl Acetate eluent. The starting indoline spot should be completely consumed.

-

Upon completion, quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water with vigorous stirring.

-

Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum.

-

The product, 1-acetylindoline, is obtained as a white solid and is typically used in the next step without further purification.

Expected Outcome: A quantitative yield of 1-acetylindoline is expected.[1]

Step 2: Chlorosulfonation of 1-Acetylindoline

Objective: To introduce the sulfonyl chloride functional group onto the C-5 position of the acetylated indoline ring via electrophilic aromatic substitution.

Scientist's Insight: Chlorosulfonic acid serves as both the reagent and the solvent in this reaction. The N-acetyl group is a moderately activating, ortho, para-director. Due to steric hindrance at the ortho C-7 position, the electrophilic substitution occurs predominantly at the para C-5 position.[1]

Procedure:

-

CAUTION: This step must be performed in an efficient chemical fume hood. Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.

-

In a 250 mL flask equipped with a stir bar and a dropping funnel, add chlorosulfonic acid (45 mL, 678 mmol) and cool to 0-5 °C in an ice bath.

-

Add 1-acetylindoline (9.0 g, 55.8 mmol) from Step 1 portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to 50 °C for 2 hours.[3]

-

Cool the mixture back to room temperature and then very slowly and carefully pour it onto a large beaker containing crushed ice (approx. 500 g). This is a highly exothermic quench.

-

A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water until the filtrate is neutral (check with pH paper).

-

Dry the resulting white solid, 1-acetylindoline-5-sulfonyl chloride, under vacuum.

Expected Outcome: Yield of 1-acetylindoline-5-sulfonyl chloride is typically around 80-85%.[1][3]

Step 3: Ammonolysis of 1-Acetylindoline-5-sulfonyl chloride

Objective: To convert the reactive sulfonyl chloride intermediate into the stable sulfonamide via nucleophilic substitution.[4]

Procedure:

-

Dissolve the 1-acetylindoline-5-sulfonyl chloride (11.5 g, 44.6 mmol) from Step 2 in 100 mL of anhydrous THF in a 500 mL round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a 7N solution of ammonia in methanol (25.5 mL, 178.4 mmol, 4.0 eq.) via a dropping funnel over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC (1:1 Hexanes/Ethyl Acetate). The starting sulfonyl chloride should be fully consumed.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add 100 mL of water to the residue and stir for 20 minutes.

-

Collect the precipitate by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum.

Expected Outcome: The product, 1-acetylindoline-5-sulfonamide, is obtained as a white or off-white solid with a typical yield of 85-90%.[1]

Step 4: Acidic Hydrolysis and Hydrochloride Salt Formation

Objective: To deprotect the N-acetyl group and concurrently form the final hydrochloride salt in a single step.

Procedure:

-

Place the 1-acetylindoline-5-sulfonamide (8.5 g, 35.4 mmol) from Step 3 into a 250 mL round-bottom flask.

-

Add 85 mL of 6N hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) for 6 hours.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the product with a small amount of ice-cold water (15 mL), followed by a cold acetone wash (15 mL) to aid drying.

-

Dry the final product, this compound, in a vacuum oven at 50 °C overnight.

Expected Outcome: The final product is obtained as a white to light-tan crystalline solid with a typical yield of 80-85%.[1]

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Typical Yield |

| 1 | N-Acetylation | Acetic Anhydride | 0 → RT | 2 | >95% |

| 2 | Chlorosulfonation | Chlorosulfonic Acid | 0 → 50 | 2 | ~81%[3] |

| 3 | Ammonolysis | NH₃ in MeOH, THF | 0 → RT | 4 | ~89%[1] |

| 4 | Deprotection & Salt Formation | 6N HCl | Reflux | 6 | ~81%[1] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final product analysis.

Figure 2: Step-by-step experimental workflow for the synthesis and analysis of the target compound.

Safety and Handling

-

Chlorosulfonic Acid (ClSO₃H): This reagent is extremely corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (face shield, acid-resistant gloves, apron). Add it slowly to other reagents and quench it by pouring it onto a large excess of ice, never by adding water to it.

-

Thionyl Chloride (SOCl₂): While not used in this specific protocol, it's a common alternative for preparing sulfonyl chlorides.[5] It is also highly corrosive and water-reactive.

-

General Precautions: Perform all steps in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.

References

-

Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. Available at: [Link]

-

Preobrazhenskaya, M. N., et al. (1970). Synthesis in indole series. Chloromethylation and chlorosulfonation of 1-acetyl-5-bromoindoline. Journal of Chemical & Engineering Data. Available at: [Link]

-

Wikipedia. Sulfonamide. Available at: [Link]

-

El Kazzouli, S., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(15), 5732. Available at: [Link]

-

Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]

-

Patel, P., et al. (2022). Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. ChemRxiv. Available at: [Link]

-

PubChem. 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide. Available at: [Link]

-

Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. Available at: [Link]

-

PubMed. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Available at: [Link]

- Google Patents. (2012). Aryl indolyl sulfonamide compounds and their use as 5-HT6 ligands.

Sources

- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonamide - Wikipedia [en.wikipedia.org]

- 5. [(4-Methoxynaphthyl)sulfonyl]indoline | Benchchem [benchchem.com]

Technical Application Note: Scalable Synthesis of Indoline-5-Sulfonamide Hydrochloride

Executive Summary

Indoline-5-sulfonamide is a critical pharmacophore and intermediate in the synthesis of diuretic agents (e.g., Indapamide) and carbonic anhydrase inhibitors. While direct chlorosulfonation of indoline is theoretically possible, it is fraught with oxidative degradation and regioselectivity issues due to the electron-rich nature of the unprotected secondary amine.

This Application Note details a robust, four-step protocol for the preparation of indoline-5-sulfonamide hydrochloride from indoline. The method utilizes an N-acetyl protection strategy to direct regioselectivity to the C5 position and stabilize the molecule against oxidative conditions. This protocol is designed for reproducibility, high purity (>98%), and scalability, suitable for preclinical drug development workflows.

Retrosynthetic Analysis & Pathway

To achieve high regioselectivity and yield, the synthesis avoids direct sulfonation of the free amine. Instead, we employ a "Protect-Activate-Modify-Deprotect" strategy.

Reaction Scheme

The pathway proceeds through four distinct chemical transformations:

-

Protection: Acetylation of indoline to N-acetylindoline.

-

Activation: Electrophilic aromatic substitution using chlorosulfonic acid to generate the sulfonyl chloride.

-

Amination: Nucleophilic substitution with ammonia to form the sulfonamide.

-

Deprotection: Acid-catalyzed hydrolysis to yield the target hydrochloride salt.

Figure 1: Synthetic pathway for Indoline-5-sulfonamide HCl showing the protection strategy.

Detailed Experimental Protocols

Step 1: Preparation of N-Acetylindoline (Protection)

Objective: Protect the secondary amine to prevent N-sulfonation and oxidation.

-

Reagents: Indoline (1.0 equiv), Acetic Anhydride (1.2 equiv), Dichloromethane (DCM) or Toluene (Solvent).

-

Mechanism: Nucleophilic acyl substitution.

Protocol:

-

Dissolve indoline (e.g., 11.9 g, 0.1 mol) in DCM (100 mL) in a round-bottom flask.

-

Add acetic anhydride (12.2 g, 0.12 mol) dropwise over 15 minutes while maintaining temperature <30°C (exothermic reaction).

-

Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1]

-

Workup: Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to remove excess acid, then with brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Yield: Quantitative (~16 g). White to off-white crystalline solid.

Step 2: Chlorosulfonation (Critical Step)

Objective: Introduce the sulfonyl chloride group at the C5 position.

-

Reagents: N-Acetylindoline (1.0 equiv), Chlorosulfonic acid (5.0–6.0 equiv).

-

Critical Parameter: Temperature control is vital. High initial temps lead to decomposition; insufficient heating later results in incomplete conversion.

Protocol:

-

Place chlorosulfonic acid (35 mL, ~5 equiv) in a dry 250 mL 3-neck flask equipped with a drying tube (CaCl₂) and thermometer. Caution: Corrosive fumes. Use a fume hood.

-

Cool the acid to 0–5°C using an ice-salt bath.

-

Add N-acetylindoline (16.1 g, 0.1 mol) portion-wise over 30 minutes. Do not allow temp to exceed 10°C.

-

Once addition is complete, remove the cooling bath and allow to warm to room temperature.

-

Heat the mixture to 60°C for 2–3 hours. The mixture will become a viscous syrup.

-

Quenching (Hazardous): Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. The sulfonyl chloride will precipitate.

-

Filter the solid immediately. Wash with cold water (3 x 100 mL) until the filtrate is neutral pH.

-

Storage: Use immediately for Step 3 or dry under vacuum at room temp. (Unstable to moisture).[2]

Step 3: Ammonolysis

Objective: Convert the sulfonyl chloride to the sulfonamide.

-

Reagents: Wet Sulfonyl Chloride from Step 2, Ammonium Hydroxide (25% aq) or NH3 in THF.

Protocol:

-

Suspend the wet filter cake from Step 2 in THF (100 mL).

-

Cool to 0°C.

-

Add concentrated aqueous ammonia (25%, 50 mL) or bubble anhydrous NH₃ gas until saturation.

-

Stir at room temperature for 2 hours.

-

Concentrate the THF in vacuo. The product will precipitate from the remaining aqueous phase.

-

Filter, wash with water, and dry.

-

Intermediate: N-Acetylindoline-5-sulfonamide. Yield: ~80–85% (over two steps).

Step 4: Hydrolysis and Salt Formation

Objective: Remove the acetyl group and form the hydrochloride salt.

-

Reagents: N-Acetylindoline-5-sulfonamide, Concentrated HCl (37%), Ethanol (optional co-solvent).

Protocol:

-

Suspend N-acetylindoline-5-sulfonamide (10 g) in a mixture of water (30 mL) and concentrated HCl (20 mL).

-

Heat to reflux (approx. 100°C) for 2–4 hours. The solid will eventually dissolve, followed by precipitation of the product upon cooling (or concentration).

-

Cool the mixture to 0°C. The hydrochloride salt should crystallize.

-

Purification: Recrystallize from Ethanol/Water or dilute HCl if necessary to remove trace acetate.

-

Final Product: Indoline-5-sulfonamide hydrochloride. Off-white to grey solid.

Key Process Parameters & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| ClSO₃H Stoichiometry | 5.0 – 6.0 Equivalents | <4 eq: Incomplete reaction, "gummy" mixture. >8 eq: Wasteful, difficult quench. |

| Quench Temperature | < 20°C (Ice bath) | High Temp: Hydrolysis of sulfonyl chloride to sulfonic acid (water soluble impurity). |

| Hydrolysis Time | 2–4 Hours @ Reflux | Insufficient: Mixed product (contains N-acetyl). Excessive: Oxidation of indoline core. |

Analytical Validation (Expected Data)

-

HPLC: Purity >98% (254 nm).

-

1H NMR (DMSO-d6):

- ~3.0 (t, 2H, C3-H)

- ~3.6 (t, 2H, C2-H)

- ~7.0 (s, 2H, SO2NH2)

- ~7.4–7.6 (m, 3H, Ar-H)

-

Absence of singlet at

2.1 (Acetyl CH3).

Workflow Logic & Decision Tree

The following diagram illustrates the critical decision points during the chlorosulfonation quench and hydrolysis workup to ensure salt purity.

Figure 2: Process decision tree for isolation and purification.

References

-

Terent'ev, A. O., et al. "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases." Pharmaceuticals, vol. 15, no.[4] 12, 2022, p. 1453.[4] Link

-

Vertex AI Search. "Synthesis of indoline-5-sulfonamide from indoline."[5] Google Patents / NIH, Accessed 24 Oct 2023. 1[5][6]

-

Organic Syntheses. "Sulfanilyl chloride, N-acetyl." Org.[3][7][8][9] Synth., Coll. Vol. 1, p. 8, 1941. (Classic reference for chlorosulfonation methodology). Link

-

Sigma-Aldrich. "1-Acetylindoline-5-sulfonyl chloride Product Sheet." Link

Sources

- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Substituted Indoles via Sodium Indoline-2-Sulfonate - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. rsc.org [rsc.org]

- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indoline synthesis [organic-chemistry.org]

- 8. CA3029811A1 - Indoline derivatives and method for using and producing the same - Google Patents [patents.google.com]

- 9. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

Strategic Guide to the Sulfonylation of 2,3-Dihydro-1H-Indole (Indoline)

Executive Summary & Chemical Context

2,3-Dihydro-1H-indole (Indoline) represents a distinct chemical challenge compared to its oxidized counterpart, indole. While indole possesses a nitrogen atom whose lone pair is delocalized into the aromatic system (rendering it non-nucleophilic and requiring strong bases like NaH for functionalization), indoline acts as a cyclic secondary amine .

Consequently, the nitrogen atom in indoline is significantly more nucleophilic (

This guide details the reagents, mechanisms, and validated protocols for the efficient N-sulfonylation of indoline, distinguishing between standard high-yield methods and advanced kinetic resolutions.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. Unlike aliphatic amines, the nucleophilicity of indoline is tempered by the adjacent benzene ring, yet it remains reactive enough to proceed under mild basic conditions without requiring deprotonation by hydrides.

Reaction Pathway (DOT Visualization)

The following diagram illustrates the

Figure 1: Mechanistic pathway for the N-sulfonylation of indoline showing base-mediated HCl scavenging.[1][2][3][4]

Reagent Selection Guide

Sulfonylating Agents

The choice of sulfonyl chloride dictates the electronic properties of the final product and the rate of reaction.

| Reagent Class | Examples | Reactivity Profile | Application |

| Aryl Sulfonyl Chlorides | p-Toluenesulfonyl chloride (TsCl), Benzenesulfonyl chloride | Standard . Good balance of stability and reactivity. | Protecting groups, medicinal chemistry scaffolds. |

| Alkyl Sulfonyl Chlorides | Methanesulfonyl chloride (MsCl) | High . Less sterically hindered, highly reactive. | Atom-economic protection, mesylate formation. |

| Hindered/Chiral Agents | 2-Isopropyl-4-nitrobenzenesulfonyl chloride | Variable .[5] Used for kinetic resolution.[5][6] | Enantioselective synthesis of 2-substituted indolines [1]. |

Base Selection

The base serves two roles: neutralizing the HCl byproduct and occasionally acting as a nucleophilic catalyst.

-

Pyridine: The "Gold Standard." Acts as both solvent and base.[7][8] Forms a reactive N-sulfonylpyridinium intermediate that accelerates the reaction.

-

Triethylamine (TEA) / DIPEA: Used in non-basic solvents (DCM, THF). Requires 1.1–1.5 equivalents.

-

Inorganic Bases (

,

Solvents[7]

-

Dichloromethane (DCM): Preferred for solubility of both indoline and sulfonyl chlorides.

-

THF: Useful if the sulfonyl chloride is water-sensitive or if subsequent steps are one-pot.

-

Water/Acetone: For biphasic, eco-friendly protocols.

Detailed Experimental Protocols

Protocol A: The Standard Pyridine/DCM Method

Best for: High yields, general synthesis, and valuable substrates.

Reagents:

-

2,3-Dihydro-1H-indole (1.0 equiv)

-

Sulfonyl Chloride (e.g., TsCl) (1.1 – 1.2 equiv)

-

Pyridine (2.0 – 3.0 equiv)

-

Dichloromethane (DCM) [0.2 M concentration]

-

Optional: DMAP (0.1 equiv) for sluggish secondary amines.

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydro-1H-indole in anhydrous DCM under an inert atmosphere (

or Ar). -

Base Addition: Add Pyridine to the solution. Cool the mixture to 0 °C using an ice bath.

-

Sulfonylation: Slowly add the Sulfonyl Chloride (solid or solution in DCM) portion-wise over 10–15 minutes. Note: Exothermic reaction; control addition rate to maintain temperature.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 12 hours (or monitor by TLC/LCMS until starting material is consumed).

-

Quench: Add saturated aqueous

or water to quench the excess reagent. -

Workup:

-

Purification: Recrystallize (EtOH/Hexanes) or purify via silica gel flash chromatography (EtOAc/Hexanes gradient).

Expected Yield: 85–98% [2].

Protocol B: Green Biphasic Method (Schotten-Baumann)

Best for: Scale-up, avoiding organic bases, and cost-efficiency.

Reagents:

-

2,3-Dihydro-1H-indole (1.0 equiv)

-

Sulfonyl Chloride (1.2 equiv)[9]

-

Sodium Carbonate (

) (2.5 equiv) -

Solvent System: Water : Acetone (1:1 ratio) or Water : Toluene.

Step-by-Step Procedure:

-

Dissolution: Dissolve

in water. Add 2,3-dihydro-1H-indole and acetone (to solubilize the amine). -

Addition: Add Sulfonyl Chloride dropwise at 0–5 °C .

-

Reaction: Stir vigorously at room temperature for 2–4 hours . The product often precipitates out of the solution.

-

Isolation: Filter the solid precipitate. Wash thoroughly with water to remove inorganic salts and trace acetone. Dry in a vacuum oven.

Protocol C: Kinetic Resolution of 2-Substituted Indolines

Best for: Enantioselective synthesis.

For 2-substituted indolines (racemic), standard sulfonylation yields racemic product. However, using a chiral 4-DMAP-N-oxide organocatalyst allows for the kinetic resolution.[5]

-

Reagent: 2-isopropyl-4-nitrobenzenesulfonyl chloride (critical for stereodiscrimination).[5]

-

Outcome: One enantiomer is sulfonylated (s-factor up to 19), leaving the other enantiomer enriched as the free amine [1].

Workflow Visualization

Figure 2: Decision matrix and workflow for selecting the optimal sulfonylation protocol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous (Protocol A). Increase reagent equivalents to 1.5x. |

| Sluggish Reaction | Steric hindrance (2,7-substituted indolines) | Add catalyst DMAP (10 mol%) . Heat to reflux in DCE or Toluene. |

| Product is Oil/Sticky | Impurities or residual solvent | Triturate with cold hexanes or diethyl ether to induce crystallization. |

| Regioselectivity Issues | C-Sulfonylation (Rare) | C-sulfonylation generally requires metal catalysis (Cu) or high heat. Ensure temp is < 25°C to favor N-sulfonylation. |

References

-

Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. Source: PubMed / Angew.[6] Chem. Int. Ed. (2017) URL:[Link]

-

An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines. Source: PMC / Molecules (2023) URL:[Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety. Source: MDPI (2024) URL:[Link]

-

Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides. (Context for C- vs N- selectivity) Source: PubMed / J. Org. Chem. (2020) URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

- 8. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]

- 9. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Catalytic Methods Involving 2,3-Dihydro-1H-indole-5-sulfonamide Hydrochloride Scaffolds

Executive Summary

The 2,3-dihydro-1H-indole-5-sulfonamide (indoline-5-sulfonamide) scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural core for diuretic agents (e.g., Indapamide intermediates) and carbonic anhydrase (CA) inhibitors with anticancer potential. While traditional synthesis relies on stoichiometric electrophilic aromatic substitution (chlorosulfonation of indolines), modern catalytic methods offer superior atom economy, chemoselectivity, and scalability.

This guide details two primary catalytic workflows:

-

Catalytic Synthesis of the Core: Heterogeneous catalytic hydrogenation of indole-5-sulfonamides to access the indoline scaffold.

-

Catalytic Functionalization: Homogeneous Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) to diversify the indoline nitrogen.

Strategic Pathway Map

The following diagram illustrates the catalytic access to the scaffold and its subsequent diversification.

Figure 1: Synthetic workflow for the generation and utilization of the indoline-5-sulfonamide scaffold.

Protocol A: Catalytic Hydrogenation of 1H-Indole-5-sulfonamide

Objective: Chemoselective reduction of the C2-C3 double bond of the indole ring without hydrogenolysis of the C-S bond (sulfonamide) or reduction of the benzene ring.

Mechanistic Insight

Indoles are electron-rich heteroaromatics. The pyrrole ring is more susceptible to hydrogenation than the benzene ring, but selectivity can be challenging. Using 5% Pt/C or Pd/C in acidic media (or with an acid promoter) activates the indole C2=C3 bond via protonation (forming an iminium species), facilitating hydride attack from the metal surface. This method avoids the harsh waste streams of stoichiometric reductants like NaBH₃CN or Sn/HCl.

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role |

| 1H-Indole-5-sulfonamide | 1.0 | Substrate |

| 5% Pt/C (sulfided) | 5-10 wt% | Catalyst (Sulfided prevents poisoning) |

| Methanol (MeOH) | Solvent | Reaction Medium (0.1 M) |

| p-Toluenesulfonic acid (pTSA) | 0.1 | Activator (Optional, accelerates rate) |

| Hydrogen Gas (H₂) | 50 psi | Reductant |

| HCl in Dioxane (4M) | 1.1 | Salt formation |

Step-by-Step Procedure

-

Preparation: In a high-pressure reactor (Parr autoclave), dissolve 1H-indole-5-sulfonamide (10.0 g, 51.0 mmol) in MeOH (500 mL).

-

Catalyst Addition: Carefully add 5% Pt/C (1.0 g) under an inert nitrogen atmosphere. Caution: Dry catalyst is pyrophoric.

-

Activation (Optional): Add pTSA (880 mg, 5.1 mmol) to protonate the indole and accelerate reduction.

-

Hydrogenation: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi (3.4 bar) H₂.

-

Reaction: Stir vigorously (800 rpm) at 30–40°C for 12–18 hours. Monitor via HPLC/TLC until the starting indole is <1%.

-

Workup:

-

Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure to ~50 mL.

-

-

Salt Formation: Cool the concentrate to 0°C. Dropwise add 4M HCl in Dioxane (14 mL, 56 mmol).

-

Isolation: A white precipitate will form. Stir for 1 hour at 0°C. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Expected Yield: 85–92% Appearance: Off-white crystalline solid.

Protocol B: Pd-Catalyzed N-Arylation (Late-Stage Functionalization)

Objective: Utilization of the 2,3-dihydro-1H-indole-5-sulfonamide scaffold as a nucleophile in Buchwald-Hartwig cross-coupling to generate N-arylated derivatives (common in drug discovery).

Mechanistic Insight

The indoline nitrogen is moderately nucleophilic but sterically hindered compared to primary amines. The sulfonamide group at C5 is electron-withdrawing, slightly reducing the nucleophilicity of the N1 position. Specialized ligands like XPhos or BrettPhos are required to facilitate the oxidative addition and reductive elimination steps on the Palladium center, ensuring high yields without touching the sulfonamide moiety.

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role |

| Indoline-5-sulfonamide HCl | 1.0 | Nucleophile |

| Aryl Bromide (Ar-Br) | 1.1 | Electrophile |

| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |

| XPhos | 0.04 (4 mol%) | Ligand |

| Cs₂CO₃ | 3.0 | Base (Neutralizes HCl & scavenges proton) |

| Toluene/t-BuOH (5:1) | Solvent | Reaction Medium (0.2 M) |

Step-by-Step Procedure

-

Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in a small amount of toluene and stir for 5 mins at room temperature to form the active catalytic species.

-

Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, add:

-

Indoline-5-sulfonamide HCl (1.0 mmol)

-

Aryl Bromide (1.1 mmol)

-

Cs₂CO₃ (3.0 mmol)

-

-

Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous Toluene/t-BuOH (5 mL).

-

Initiation: Add the pre-formed catalyst solution via syringe.

-

Heating: Seal the tube and heat to 100°C for 8–12 hours.

-

Workup:

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Analytical Data & Quality Control

To validate the synthesis of 2,3-dihydro-1H-indole-5-sulfonamide Hydrochloride , compare experimental data against these reference values.

NMR Specification (DMSO-d₆)

| Position | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| NH (Amine) | 9.80–10.50 | Broad Singlet | 2H | Indoline NH₂⁺ (Salt) |

| SO₂NH₂ | 7.10–7.30 | Singlet | 2H | Sulfonamide NH₂ |

| Ar-H (C4) | 7.45 | Doublet (J~2Hz) | 1H | Ortho to SO₂ |

| Ar-H (C6) | 7.38 | dd (J~8, 2Hz) | 1H | Ortho to SO₂ |

| Ar-H (C7) | 6.85 | Doublet (J~8Hz) | 1H | Ortho to N |

| C2-H | 3.65 | Triplet | 2H | Indoline CH₂ |

| C3-H | 3.05 | Triplet | 2H | Indoline CH₂ |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Hydrogenation | Catalyst poisoning by Sulfur (from sulfonamide). | Use higher catalyst loading (10 wt%) or switch to Sulfided Pt/C . Increase pressure to 100 psi. |

| Over-reduction | Reduction of benzene ring. | Lower temperature to <30°C. Stop reaction immediately upon consumption of starting material. |

| Low Yield in Coupling | HCl salt inhibiting catalyst. | Ensure 3.0 equiv of base (Cs₂CO₃) is used to fully neutralize the HCl salt and drive the reaction. |

| Product is Sticky/Oil | Hygroscopic HCl salt. | Recrystallize from Isopropanol/Water or triturate with dry Diethyl Ether. |

References

-

Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water. National Institutes of Health (NIH) / PMC. [Link]

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. National Institutes of Health (NIH) / PMC. [Link]

-

Asymmetric Hydrogenation of Unprotected Indoles Catalyzed by Ruthenium Complexes. Semantic Scholar. [Link][4]

-

Palladium-Catalyzed Amination of Aryl Halides (Buchwald-Hartwig). Organic Chemistry Portal. [Link]

Sources

Technical Protocol: Handling and Storage of Hygroscopic Indoline Hydrochlorides

Abstract & Scope

Indoline hydrochlorides are critical intermediates and active pharmaceutical ingredients (APIs) often characterized by significant hygroscopicity. The absorption of atmospheric moisture by these salts initiates a cascade of failure modes: loss of stoichiometric accuracy, deliquescence, and hydrolysis-induced oxidation of the indoline nitrogen. This Application Note provides a rigorous, field-validated protocol for the characterization, handling, and long-term storage of these materials to ensure data integrity and substance stability.

Scientific Rationale: The Hygroscopic Challenge

The stability of indoline hydrochloride salts is governed by the competition between crystal lattice energy and hydration energy.

-

Mechanism: Upon exposure to ambient humidity, the surface of the salt adsorbs water molecules. If the critical relative humidity (CRH) is exceeded, the salt dissolves in the adsorbed water layer (deliquescence).[1]

-

Chemical Impact: Water uptake is not merely physical.[2][3][4] It facilitates the dissociation of the HCl salt, potentially liberating the free indoline base. Unlike the salt form, the free base is highly susceptible to oxidative dehydrogenation to form the corresponding indole, a common degradation pathway that alters biological activity [1].

-

Stoichiometric Drift: For drug development, precise molarity is non-negotiable. A 2% water uptake by weight results in a 2% error in dosing if not corrected, potentially skewing potency assays and IC50 values.

Protocol Phase I: Material Characterization

Before use, the hydration state of the material must be verified. Do not assume the label weight is accurate for an opened container.

Visual Inspection Indicators

| Observation | Status | Action Required |

| Free-flowing powder | Optimal | Proceed to weighing. |

| Soft clumps (breakable) | Compromised Surface | Homogenize gently; determine water content before use. |

| Hard caking / Yellowing | Degradation / Deliquescence | Reject material or purify (recrystallization required). |

| Liquid layer | Total Failure | Discard. |

Quantitative Verification

For critical assays (GLP/GMP), determine water content using one of the following:

-

Karl Fischer Titration (Coulometric): The gold standard. Use a diaphragm-less cell to prevent clogging if the indoline precipitates.

-

TGA (Thermogravimetric Analysis): Distinguish between surface moisture (weight loss <100°C) and crystal hydrates (stepwise loss >100°C).

Protocol Phase II: Handling and Weighing

Objective: Minimize exposure time to ambient atmosphere to <30 seconds, or eliminate exposure entirely.

Environmental Control Hierarchy

-

Level A (High Risk/Long-term Storage): Nitrogen/Argon Glovebox (<5% RH).

-

Level B (Standard Prep): Benchtop with localized humidity control (e.g., glove bag or inverted funnel with N2 flow).

-

Level C (Quick Weighing): Standard analytical balance with static control.

The "Difference by Weighing" Technique

Direct weighing into a tared vessel is error-prone for hygroscopic solids because the balance drifts as the powder absorbs water.

Step-by-Step Protocol:

-

Preparation: Equilibrate the closed stock container and the receiving vessel (e.g., volumetric flask) to room temperature.

-

Antistatic Treatment: Use an ionizing gun (e.g., Zerostat) on the stock container and spatula to prevent "jumping" powder, which increases surface area exposure.

-

Weighing Cycle:

-

Place the closed stock container on the balance. Tare (Zero) the balance.

-

Remove container, open quickly, extract estimated amount, close container.[3]

-

Transfer solid to receiving vessel immediately.

-

Place the closed stock container back on the balance.

-

The negative value displayed is the exact mass transferred.

-

Note: This method isolates the drift to the transfer step, which is faster than stabilizing a reading on an open pan.

-

Handling Workflow Diagram

The following logic gate ensures the correct handling method is chosen based on environmental conditions.

Figure 1: Decision logic for handling hygroscopic indoline hydrochlorides based on environmental relative humidity (RH).

Protocol Phase III: Storage Architecture

Proper storage is a multi-barrier system. A single screw-cap vial is insufficient for long-term stability [2].

The Three-Layer System

-

Primary Barrier (Contact): Amber glass vial with a Teflon (PTFE) lined screw cap. Avoid polyethylene liners as they are permeable to water vapor over time.

-

Atmosphere: Headspace purged with Argon or Nitrogen (Argon is preferred as it is heavier than air and blankets the solid).

-

Secondary Barrier (Environment): The primary vial must be placed inside a desiccator or a secondary jar containing active desiccant (Silica Gel with indicator or Molecular Sieves 4Å).

-

Thermal Control: Store at -20°C for long term, or 4°C for active use. Crucial: Allow to warm to Room Temperature (RT) before opening to prevent condensation.

Storage Ecosystem Diagram

Figure 2: The Multi-Barrier Storage System required to prevent hydrolysis and oxidation.

Troubleshooting & Emergency Recovery

| Symptom | Diagnosis | Corrective Action |

| Material sticks to spatula | Static Charge | Use anti-static gun; do not use plastic spatulas (use stainless steel). |

| Condensation on vial | Thermal Shock | STOP. Do not open. Return to desiccator and wait 30 mins for RT equilibration. |

| Unexpected low potency | Water Weight Error | Recalculate molarity based on water content (via KF) or re-dry material. |

| Color change (White to Brown) | Oxidation | Material degraded. Perform LC-MS to check purity. Likely requires recrystallization. |

References

-

Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3-Dihydro-1H-indole-5-sulfonamide Hydrochloride

Welcome to the technical support center for the purification of crude 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this compound. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your results.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Oiling Out During Recrystallization

Scenario: Upon cooling the recrystallization solvent, the compound separates as an oil instead of forming crystals.

Potential Causes:

-

High Impurity Concentration: A significant level of impurities can depress the melting point of the mixture, leading to oiling out.[1]

-

Inappropriate Solvent Choice: The solvent may be too nonpolar for the sulfonamide hydrochloride, or the compound's solubility might be excessively high at the cooling temperature.[1]

-

Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for crystal lattice formation, promoting the separation of a supersaturated oily layer.

Solutions:

-

Re-dissolve and Adjust Solvent: Gently heat the solution to re-dissolve the oil. Add a small amount of a more polar co-solvent (e.g., water, if using an alcohol-water system) or a larger volume of the current hot solvent to reduce saturation.[1] Allow the solution to cool more slowly.

-

Solvent System Modification: For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[1] Experiment with different solvent ratios to optimize crystallization.

-

Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound to provide a nucleation site.[1]

-

Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[1]

Issue 2: Poor Crystal Yield After Recrystallization